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The table below summarizes the core identifying and activity data available for Diaplasinin.

Property Description / Value

Chemical Names Diaplasinin, PAI-749, PAI749 [1] [2]

CAS Number 481631-45-2 [1] [2]

Molecular Formula C₃₂H₃₁N₅O [1] [2]

Molecular Weight 501.62 g/mol [1] [2]

Biological Target Plasminogen Activator Inhibitor-1 (PAI-1) [1] [2]

Reported IC₅₀ vs PAI-1 295 nM [1]

Reported IC₅₀ (tPA rescue) 157 nM [1] [2]

Reported IC₅₀ (uPA rescue) 87 nM [1] [2]

Apparent Kd 254 nM (measured via fluorescence quenching) [1] [2]

Primary Stated Activity Antithrombotic efficacy [1] [2]
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Proposed Workflow for PAI-1 Inhibitor Profiling

Since a direct protocol for Diaplasinin is unavailable, the following diagram and table outline a general

experimental strategy for characterizing a PAI-1 inhibitor. This workflow integrates the known activities of

Diaplasinin and methodologies from related research [3].

In Vitro Steps

Start: PAI-1 Inhibitor Profiling
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The corresponding experimental protocols for the workflow above are detailed below.

Stage Protocol Description Key Parameters & Measurements

| In Vitro Characterization | IC₅₀ Determination: Use a chromogenic assay where PAI-1 inhibits tPA/uPA,

and residual protease activity is measured with a substrate like CH3SO2-d-HHT-Gly-Arg-pNA [3].

Binding Affinity: Determine the dissociation constant (Kd) using Surface Plasmon Resonance (SPR) or by

monitoring fluorescence quenching of fluorophore-tagged PAI-1 [1] [3] [2]. | - IC₅₀ value against PAI-1.

IC₅₀ for rescuing tPA and uPA activity.
Apparent Kd and binding stoichiometry.

Selectivity over related serpins. | | Mechanism of Action | Investigate if the compound stabilizes an

inactive (e.g., latent) form of PAI-1 using techniques like Isothermal Titration Calorimetry (ITC) and X-
ray crystallography, as demonstrated for other PAI-1 inhibitors [3]. | - Affinity for active vs. latent PAI-1.

Structural data on binding site.<br- Effect on PAI-1's latency transition rate. | | Functional Assays |
Plasma Clot Lysis Assay: Monitor the lysis of blood clots in human plasma. The compound's

efficacy is measured by a shortened lysis time or lower IC₅₀ in this physiologically relevant system [3].

Stability in Complex: Assess inhibitory activity in the presence of Vitronectin (VN), the physiological

stabilizer of PAI-1 [3]. | - IC₅₀ in plasma-based assay.

Potency against both free and VN-bound PAI-1. | | Optimization & Profiling | Protocol
Optimization: As highlighted in general drug development principles, use a multidisciplinary review to
balance scientific validity with operational feasibility early in the protocol design to avoid costly

amendments later [4].

Solubility & Formulation: Determine solubility in standard solvents like DMSO and physiological buffers

for in vitro and ex vivo studies [1] [2]. | - Scientifically robust and operationally feasible assay protocols.

Solubility profile (e.g., ≥100 mg/mL in DMSO).
Stability in solution. |

Key Considerations for Protocol Development
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When developing and optimizing protocols for Diaplasinin, consider the following points derived from

general best practices and insights from PAI-1 research:

Context is Critical: Be aware that the inhibitory profile and mechanism may differ significantly
between free PAI-1 and PAI-1 in complex with vitronectin [3]. Your experimental system should reflect

the biological context relevant to your research question (e.g., cardiovascular vs. cancer).
Leverage Modern Tools: Consider using advanced AI-assisted protocol design tools to predict

potential design flaws and the impact of complex requirements early in the process [4].
Addressing Challenges: The development of oral PAI-1 inhibitors has been challenging, in part due

to the plasticity of the target. Detailed mechanistic and structural studies, as performed for other
inhibitors, are crucial for rational optimization [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. medchemexpress.com/ diaplasinin .html [medchemexpress.com]

2. Diaplasinin | PAI-749 | Potent PAI-1 inhibitor [targetmol.com]

3. Characterization of a Small Molecule Inhibitor of Plasminogen ... [pmc.ncbi.nlm.nih.gov]

4. Understanding protocol in drug development optimization [drugdiscoverytrends.com]

To cite this document: Smolecule. [Chemical and Biochemical Profile of Diaplasinin]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b538532#diaplasinin-

protocol-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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